1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-chlorobenzyl chloride is reacted with piperazine to form the intermediate 1-(3-chlorobenzyl)piperazine. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
4-Fluorobenzylpiperazine: Investigated for its psychoactive effects.
1-(3-Chlorophenyl)piperazine: Studied for its potential antidepressant activity.
Uniqueness
1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of both chlorobenzyl and fluorophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C17H18ClFN2O2S |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)24(22,23)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2 |
InChI Key |
DWYJDLXOCQBSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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